molecular formula C14H15NOS2 B2786654 N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235045-38-1

N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2786654
CAS No.: 1235045-38-1
M. Wt: 277.4
InChI Key: IEXFGIJASLYLFD-UHFFFAOYSA-N
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Description

Product Overview N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This acetamide derivative features a distinct molecular architecture, characterized by a central acetamide core substituted with both cyclopropyl and dual thiophene groups. The presence of these heterocyclic and alicyclic motifs makes it a valuable scaffold for investigating structure-activity relationships in various pharmacological targets . Research Applications This compound is intended for research use only. It is an important building block in the discovery and development of novel bioactive molecules. Its structural features are commonly found in compounds studied for their interaction with the central nervous system . Chemically, the thiophene moiety is a privileged structure in drug design, often contributing to favorable binding interactions with a range of enzymes and receptors. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for creating libraries of analogs in high-throughput screening campaigns . Handling and Safety This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclopropyl-2-thiophen-2-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(8-13-2-1-6-18-13)15(12-3-4-12)9-11-5-7-17-10-11/h1-2,5-7,10,12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXFGIJASLYLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is C12H12N2OS2C_{12}H_{12}N_2OS_2, with a molecular weight of 264.4 g/mol. The structure consists of cyclopropyl and thiophene moieties, which are known to influence biological activity through various mechanisms.

Physical Properties

PropertyValue
Molecular Weight264.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have been shown to induce apoptosis in various cancer cell lines.

A study evaluating a series of 1,3,4-thiadiazole derivatives demonstrated that certain compounds effectively activated caspases (caspase 3 and 9) in breast cancer cell lines (MCF7), leading to enhanced apoptosis compared to traditional chemotherapeutics like doxorubicin . While specific data for N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is limited, the structural similarities suggest potential efficacy in similar pathways.

The proposed mechanism of action for compounds with thiophene groups often involves the modulation of signaling pathways related to cell growth and apoptosis. The activation of caspases indicates a pathway through which these compounds can induce programmed cell death, making them candidates for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, there is evidence that thiophene derivatives possess antimicrobial activity. A review highlighted the antibacterial effects of various imidazole derivatives against Gram-positive and Gram-negative bacteria . Although direct studies on N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide are not available, its structural components suggest potential antimicrobial efficacy.

Study on Apoptosis Induction

A notable case study involved the synthesis and evaluation of a series of acetamide derivatives that included thiophene rings. These compounds were tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced anticancer activity, suggesting that similar modifications could be explored for N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide .

Antimicrobial Efficacy Analysis

Another relevant study focused on the antibacterial properties of thiophene-containing compounds. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating significant antibacterial potential . This suggests that N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide could be further investigated for its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide and analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Biological Activity/Application Synthesis Method Physical Properties
Target Compound C₁₄H₁₈N₂OS₂* Thiophen-2-yl, Thiophen-3-ylmethyl, Cyclopropyl Not explicitly reported (inference: kinase inhibition) Likely via alkylation/condensation (analogy to ) MW ≈ 294.4 g/mol (neutral form)
N-Cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide (3q) C₁₇H₂₄N₂O₂S Morpholino, Cyclohexyl, Thiophen-2-yl Not specified (pharmacophore potential) Multicomponent reaction NMR data, MP: Not provided
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) C₃₃H₂₂ClN₅O₂S Pyrimidinyl-thio, Quinoxaline Anticancer (via kinase inhibition) Reflux with TEA in acetonitrile MP: 230–232°C, Yield: 90.2%
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)acetamide (24) C₂₁H₁₈N₆O₃S₂ Cyclopenta[b]thiophene, Pyrimidine-sulfamoyl Antiproliferative (MCF7 cell line) Ynamide-mediated synthesis Kinase inhibition assay data
N-Cyclopropyl-2-(thiomorpholin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride C₁₄H₂₁ClN₂OS₂ Thiomorpholin-3-yl, Cyclopropyl Not specified (pharmacological interest) Not detailed MW: 332.91 g/mol (HCl salt)

*Inferred molecular formula based on substituents.

Key Comparative Insights:

Structural Variations: The target compound uniquely combines dual thiophene groups with a cyclopropyl substituent, distinguishing it from morpholino- or pyrimidine-containing analogs (e.g., 3q, 4a) .

Synthetic Routes: The target compound’s synthesis likely parallels methods in and , where alkylation of chloroacetamides with thiophene derivatives under basic conditions (e.g., triethylamine) yields substituted acetamides . In contrast, compound 3q () employs multicomponent reactions, emphasizing efficiency in introducing morpholino and cyclohexyl groups .

Physicochemical Properties: The cyclopropyl group in the target compound may reduce solubility compared to morpholino-substituted analogs (e.g., 3q) but enhance membrane permeability due to lipophilicity. The hydrochloride salt in (MW 332.91 g/mol) highlights the impact of salt formation on molecular weight and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide?

  • Methodological Answer : Multi-step synthesis involving cyclopropane ring formation, thiophene coupling, and acetamide functionalization is typical. Reaction conditions (temperature, solvent, pH) must be tightly controlled to minimize side products. For example, thiophene coupling via nucleophilic substitution requires anhydrous conditions and catalysts like Pd for cross-coupling . Post-synthesis purification via column chromatography or recrystallization, monitored by HPLC (≥95% purity threshold), ensures quality .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, particularly for distinguishing thiophene substituents and cyclopropane protons. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Methodological Answer : The cyclopropane ring is prone to ring-opening under acidic/basic conditions, while the thiophene moieties participate in electrophilic substitution (e.g., halogenation). The acetamide group undergoes hydrolysis to carboxylic acids under strong acidic/basic conditions. Reactivity studies should include stability tests across pH 2–12 and thermal analysis (TGA/DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically resolved?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., MTT for cytotoxicity, ELISA for protein binding) and dose-response curves (IC₅₀/EC₅₀ calculations) to validate results. Statistical meta-analysis of replicates and controls (e.g., positive/negative controls in anti-inflammatory assays) reduces false positives .

Q. What crystallographic approaches are recommended for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and OLEX2 (for visualization) is ideal. Optimize crystal growth via vapor diffusion in solvents like DCM/hexane. Address twinning or disorder by refining with twin laws (SHELXL’s TWIN command) and using restraints for flexible groups (e.g., thiophene rings) .

Q. How to design structure-activity relationship (SAR) studies using structural analogs?

  • Methodological Answer : Synthesize derivatives with modifications to the cyclopropane, thiophene, or acetamide groups. For example:

  • Replace cyclopropane with cyclohexane to test ring strain effects.
  • Introduce electron-withdrawing groups (e.g., -NO₂) on thiophene to alter electrophilicity.
    Compare bioactivity (e.g., IC₅₀ in kinase inhibition assays) and correlate with computational descriptors (LogP, polar surface area) .

Q. What computational strategies predict target binding modes and affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against hypothesized targets (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (AMBER/GROMACS) to assess binding stability. Use free-energy perturbation (FEP) to quantify substituent effects on binding affinity. Cross-reference with crystallographic data if available .

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